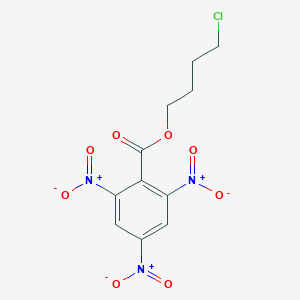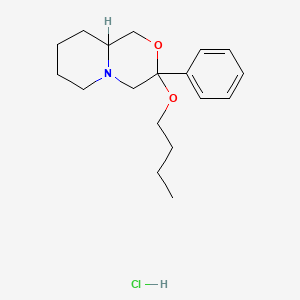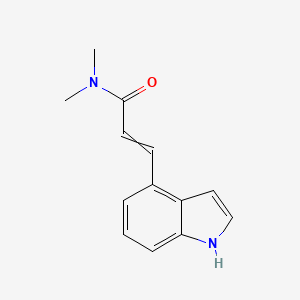
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide typically involves multiple steps. One common method starts with methylacetophenone as a raw material. Selenium dioxide is used for oxidation to prepare an intermediate, 2-carbonyl-2-p-benzyl aldehyde. This intermediate is then treated with N,N-dimethylformamide and thionyl chloride, which acts as a chlorinating agent and reducing agent. Finally, the intermediate reacts with N,N-dimethyl sulfonamide chloride to synthesize the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, selenium dioxide, and N,N-dimethylformamide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted imidazole compounds.
Applications De Recherche Scientifique
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as fungicides, to protect crops from diseases.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a fungicide, it inhibits the Qi site (the ubiquinone-reducing site) of the cytochrome bc1 complex in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to the death of the fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyazofamid: A fungicide with a similar structure and mechanism of action.
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide: Another imidazole derivative used as a fungicide.
Uniqueness
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the Qi site of the cytochrome bc1 complex makes it particularly effective as a fungicide.
Propriétés
Numéro CAS |
120116-87-2 |
|---|---|
Formule moléculaire |
C12H11ClN4O2S |
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
4-chloro-2-cyano-N,N-dimethyl-5-phenylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H11ClN4O2S/c1-16(2)20(18,19)17-10(8-14)15-12(13)11(17)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clé InChI |
DNYQVSBOGCMIDZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)N1C(=NC(=C1C2=CC=CC=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)





![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)

![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)

![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)


